Technical Monograph: 2-Fluoro-6-(trifluoromethyl)benzoic Acid
Technical Monograph: 2-Fluoro-6-(trifluoromethyl)benzoic Acid
[1]
Executive Summary
2-Fluoro-6-(trifluoromethyl)benzoic acid (CAS: 32890-94-1 ) is a specialized fluorinated building block critical to modern medicinal chemistry and agrochemical synthesis.[1][2][3] Its structural uniqueness lies in the 2,6-disubstitution pattern , where the carboxylic acid moiety is flanked by a fluorine atom and a trifluoromethyl group. This "ortho-ortho" substitution imposes significant steric and electronic constraints, forcing the carboxylate out of planarity with the aromatic ring—a phenomenon known as the ortho-effect. This conformation enhances metabolic stability and alters the pKa, making it a valuable scaffold for designing atropisomeric drugs, kinase inhibitors, and lipophilic bioisosteres.
Identity & Physicochemical Profile[4][5][6][7][8]
| Parameter | Data |
| CAS Number | 32890-94-1 |
| IUPAC Name | 2-Fluoro-6-(trifluoromethyl)benzoic acid |
| Synonyms | |
| Molecular Formula | C |
| Molecular Weight | 208.11 g/mol |
| Physical State | White to off-white crystalline powder |
| Melting Point | 86–90 °C |
| Predicted pKa | ~2.2 – 2.5 (Acidified by ortho-electron withdrawing groups) |
| LogP | ~2.4 (Highly lipophilic for a benzoic acid derivative) |
Synthetic Methodology: Directed Ortho-Metalation (DoM)[9][10][11]
The most robust and regioselective route to 2-fluoro-6-(trifluoromethyl)benzoic acid is via Directed Ortho-Metalation (DoM) of 1-fluoro-3-(trifluoromethyl)benzene.
Mechanistic Rationale
Standard electrophilic aromatic substitution is ineffective here due to the highly deactivated nature of the aromatic ring (two electron-withdrawing groups). Instead, we utilize the acidity of the C2-proton. The C2 position is flanked by both the Fluoro and Trifluoromethyl groups, making it the most acidic proton on the ring due to the inductive electron-withdrawing effects (
Protocol: Lithiation-Carboxylation Sequence
Reagents:
-
Substrate: 1-Fluoro-3-(trifluoromethyl)benzene
-
Base:
-Butyllithium ( -BuLi) or Lithium Diisopropylamide (LDA) -
Solvent: Anhydrous THF
-
Electrophile: Solid CO
(Dry Ice) or gaseous CO
Step-by-Step Workflow:
-
Preparation: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen atmosphere. Add anhydrous THF and cool to -78 °C .
-
Base Addition: Add LDA (1.1 equiv) slowly to the THF. LDA is preferred over
-BuLi to prevent nucleophilic attack on the electron-deficient aromatic ring (avoiding S Ar side reactions). -
Substrate Addition: Add 1-fluoro-3-(trifluoromethyl)benzene dropwise. The solution is stirred at -78 °C for 1–2 hours. The lithium species coordinates with the fluorine atom (Complex Induced Proximity Effect - CIPE), directing deprotonation specifically at the C2 position.
-
Electrophilic Quench: Bubble excess anhydrous CO
gas through the solution or add crushed dry ice. The reaction is exothermic; maintain temperature control. -
Workup: Allow to warm to room temperature. Quench with dilute HCl to protonate the lithium carboxylate. Extract with Ethyl Acetate. The product precipitates or crystallizes upon concentration.
Synthesis Pathway Diagram
Figure 1: Regioselective synthesis via Directed Ortho-Metalation (DoM).
Reactivity & Synthetic Utility[2][3]
This molecule is a "privileged structure" because it offers three distinct handles for chemical modification, enabling the construction of complex heterocycles.
A. Nucleophilic Aromatic Substitution (S Ar)
Despite the electron-rich fluorine usually being a poor leaving group, the presence of the ortho-COOH and ortho-CF
-
Reaction: Treatment with amines or hydrazines.
-
Application: Cyclization to form Indazoles or Quinazolinones . For example, reaction with hydrazine leads to the displacement of fluorine followed by condensation with the acid to form fused ring systems.
B. Acid Chloride / Amide Coupling
The sterically hindered carboxylic acid requires activation.
-
Protocol: Standard EDC/HOBt coupling may be sluggish. Conversion to the acid chloride using Oxalyl Chloride/DMF (cat.) or Thionyl Chloride is recommended before reacting with amines.
-
Note: The resulting amides are highly resistant to hydrolysis due to the steric shielding provided by the CF
group.
C. Decarboxylative Cross-Coupling
Under Pd-catalysis, the carboxylic acid can be extruded (decarboxylation) to form biaryl systems, although this requires specialized ligands to overcome the steric bulk.
Reaction Manifold Diagram[7]
Figure 2: Divergent synthetic pathways utilizing the F, CF3, and COOH moieties.[4]
Applications in Drug Discovery[2][3][4]
Bioisosterism and Metabolic Stability
The 2-fluoro-6-(trifluoromethyl) benzoyl moiety is often used to replace 2,6-dichlorobenzoyl groups.
-
Metabolic Blockade: The C-F and C-CF
bonds are metabolically inert, blocking P450 oxidation at the susceptible ortho positions. -
Conformational Locking: The steric bulk forces the carbonyl group perpendicular to the ring. This "twist" is critical for binding to narrow hydrophobic pockets in enzymes (e.g., Kinases, viral polymerases).
Case Study Context
This scaffold is frequently observed in the patent literature for:
-
Herbicides: Inhibitors of auxin transport.
-
Anti-inflammatory agents: Modulators of cytokine release where the lipophilic acid mimics arachidonic acid metabolites.
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation.[5][6][7] |
| STOT-SE | H335 | May cause respiratory irritation.[6][7] |
Precautionary Measures:
-
P280: Wear protective gloves/eye protection (Nitrile gloves recommended).
-
Storage: Store in a cool, dry place. The compound is stable but should be kept away from strong oxidizing agents and strong bases.
References
-
TCI Chemicals. Product Specification: 2-Fluoro-6-(trifluoromethyl)benzoic Acid (CAS 32890-94-1).[1][9] Retrieved from
-
PubChem. Compound Summary: 2-Fluoro-6-(trifluoromethyl)benzoic acid.[2] National Library of Medicine. Retrieved from
-
Schlosser, M. (2005).[5] Organometallics in Synthesis: A Manual. (Detailed protocols on Directed Ortho Metalation of fluorinated aromatics). Wiley.
-
Mortier, J., et al. (2006).[10] Directed Ortho-Metalation of Unprotected Benzoic Acids.[10] Organic Letters. (Contextual mechanism for lithiation of benzoic acid derivatives). Retrieved from
-
Chem-Impex International. Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl)benzoic acid. Retrieved from
Sources
- 1. 2-Fluoro-6-(trifluoromethyl)benzoic Acid | 32890-94-1 | TCI EUROPE N.V. [tcichemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Colegio Claretiano [claretiano.edu.pe]
- 4. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-Fluoro-6-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 688123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. pure-synth.com [pure-synth.com]
- 10. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]
